molecular formula C13H10N4O4 B2426487 2-((1-Methyl-3-nitro-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione CAS No. 1370050-61-5

2-((1-Methyl-3-nitro-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione

Cat. No. B2426487
CAS RN: 1370050-61-5
M. Wt: 286.247
InChI Key: PPLZUHQHGWBFOF-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

A silver-mediated [3 + 2] cycloaddition of N -isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . N -isocyanoiminotriphenylphosphorane is a stable, safe, easy-to-handle, and odorless solid isocyanide . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Corrosion Inhibition

2-((1-Methyl-3-nitro-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione and similar compounds have been explored for their efficacy in inhibiting corrosion. Studies have found that certain aza-pseudopeptides, including related isoindoline derivatives, exhibit significant corrosion inhibitory properties in acidic environments. These compounds have been tested on materials like mild steel, and their effectiveness has been confirmed through electrochemical and quantum chemical analyses (Chadli et al., 2017).

Optical and Structural Analysis

Isoindoline derivatives have been subject to extensive study in terms of their optical and structural properties. This includes analysis through techniques like NMR, DSC, DTA, TGA, UV–vis-NIR spectroscopy, and X-ray diffraction. These studies have provided insights into their potential applications in fields like non-linear optics (NLO) and photophysical properties (Prathap et al., 2017).

Antimicrobial Activities

Research has shown that certain isoindoline-1,3-dione derivatives exhibit antimicrobial properties. Studies synthesizing new derivatives have assessed their effectiveness against various bacterial and fungal strains. Some specific compounds have demonstrated significant antibacterial and antifungal activities, suggesting their potential use in medical and pharmaceutical applications (Lamie, 2008).

Electroluminescent Materials for OLEDs

Isoindoline derivatives with pyrazole moieties have been investigated for their application in organic light-emitting diodes (OLEDs). Research into such derivatives has focused on their ability to produce highly luminescent complexes with particular ions, demonstrating their potential as effective electroluminescent materials for OLED applications (Taydakov et al., 2016).

Tyrosinase Inhibition

Some isoindoline derivatives have been identified as potent tyrosinase inhibitors, a property that could be valuable in addressing hyperpigmentation and other skin disorders. These compounds have been tested for their inhibitory activity, and the findings have been supported by molecular docking analyses to understand their interaction mechanisms (Tehrani et al., 2019).

properties

IUPAC Name

2-[(2-methyl-5-nitropyrazol-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c1-15-8(6-11(14-15)17(20)21)7-16-12(18)9-4-2-3-5-10(9)13(16)19/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLZUHQHGWBFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-Methyl-3-nitro-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione

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